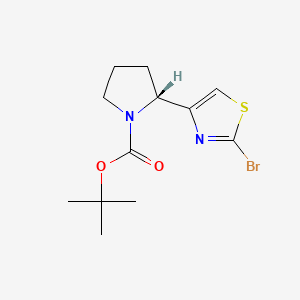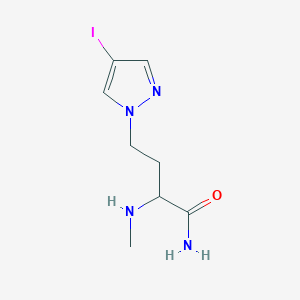
4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
Attachment of the Butanamide Group: The iodinated pyrazole is reacted with a butanamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Applications De Recherche Scientifique
4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazole ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanamide: Similar structure but with a bromine atom instead of iodine.
4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)butanamide: Similar structure but with a chlorine atom instead of iodine.
4-(4-Fluoro-1h-pyrazol-1-yl)-2-(methylamino)butanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide imparts unique chemical properties, such as higher molecular weight and increased reactivity in certain types of reactions. This makes it distinct from its halogenated analogs and can influence its biological activity and applications.
Propriétés
Formule moléculaire |
C8H13IN4O |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
4-(4-iodopyrazol-1-yl)-2-(methylamino)butanamide |
InChI |
InChI=1S/C8H13IN4O/c1-11-7(8(10)14)2-3-13-5-6(9)4-12-13/h4-5,7,11H,2-3H2,1H3,(H2,10,14) |
Clé InChI |
CXOLNRADULQRQZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCN1C=C(C=N1)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



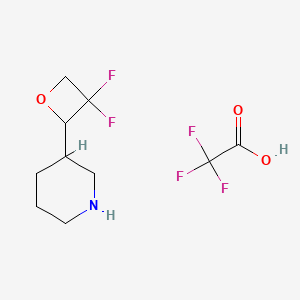
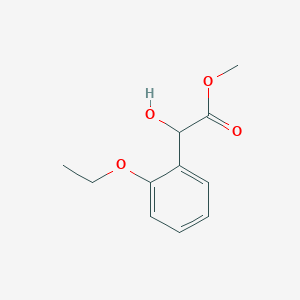

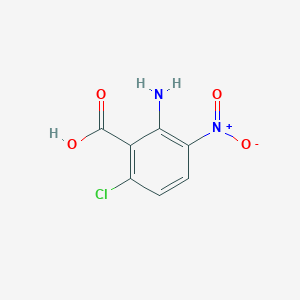


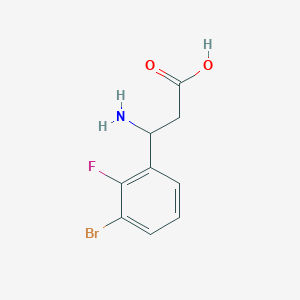
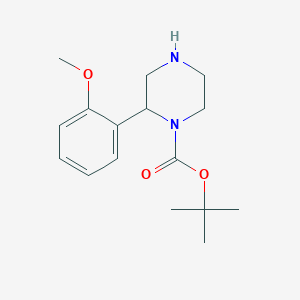
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
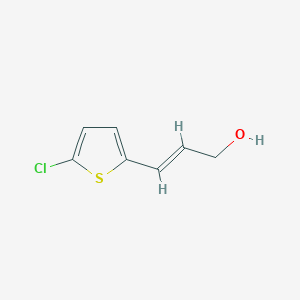
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
